2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

- An Impurity in Levetiracetam: This compound is an impurity found in Levetiracetam, an antiepileptic medication. Research efforts dotyczą (dotyczą = concern) the analysis and detection of (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide to ensure the purity and quality of Levetiracetam for pharmaceutical use [].

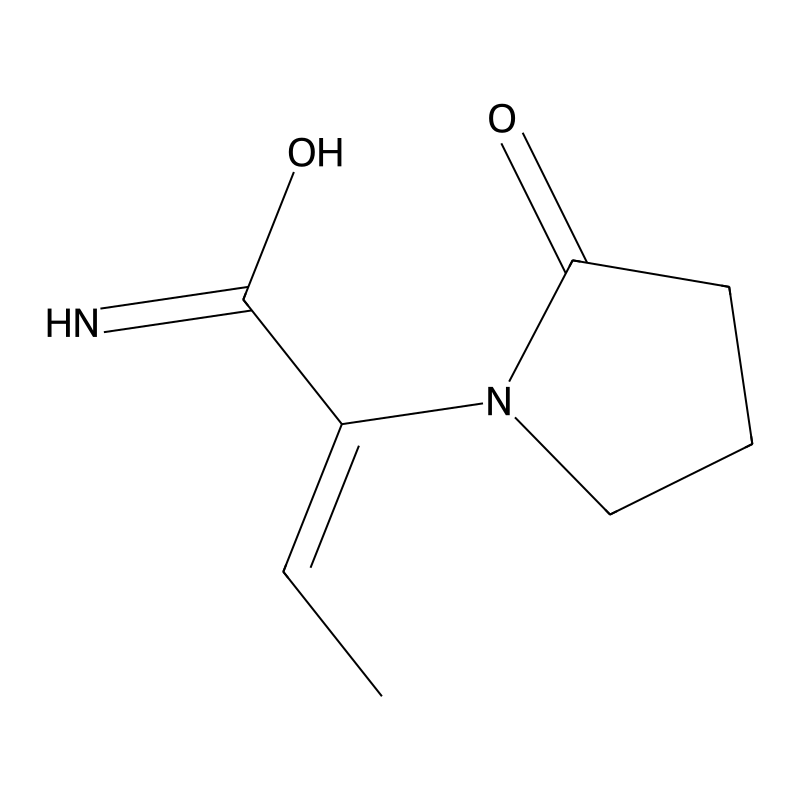

2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)- is a chemical compound with the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 172.19 g/mol. It features a pyrrolidinone structure, which is significant in medicinal chemistry due to its diverse biological activities. The compound is characterized by a double bond in the butenamide chain, contributing to its reactivity and potential applications in pharmaceutical formulations .

- Hydrolysis: Reaction with water can lead to the formation of corresponding acids and amines.

- Reduction: The double bond can be reduced to form saturated derivatives.

- Substitution Reactions: The nitrogen atom can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

2-(2-Oxopyrrolidin-1-yl)but-2-enamide exhibits notable biological activities, particularly as a nootropic agent and in the treatment of neurological disorders. Its structural similarity to levetiracetam suggests potential anticonvulsant properties . Research indicates that compounds with a similar structure may enhance cognitive function and have neuroprotective effects.

Several synthesis methods have been reported for 2-(2-Oxopyrrolidin-1-yl)but-2-enamide:

- Asymmetric Hydrogenation: Utilizing chiral catalysts to produce enantiomerically enriched forms from precursors like 2-pyrrolidinone .

- Condensation Reactions: The reaction of 2-oxopyrrolidine with suitable aldehydes or ketones under acidic or basic conditions can yield the desired compound.

- Microwave-Assisted Synthesis: This method enhances reaction rates and yields through rapid heating, making it an efficient approach for synthesizing this compound.

The primary applications of 2-(2-Oxopyrrolidin-1-yl)but-2-enamide include:

- Pharmaceutical Formulations: As an active ingredient or intermediate in drugs targeting neurological disorders.

- Research: Used in studies investigating cognitive enhancement and neuroprotection.

- Chemical Intermediates: Serves as a building block for synthesizing more complex organic molecules.

Interaction studies involving 2-(2-Oxopyrrolidin-1-yl)but-2-enamide focus on its pharmacodynamics and pharmacokinetics. These studies often explore:

- Binding Affinity: Investigating how well the compound binds to specific receptors related to its therapeutic effects.

- Metabolic Pathways: Understanding how the compound is metabolized within biological systems, which can inform dosing and efficacy.

Research has shown that its interactions may enhance synaptic transmission, contributing to its nootropic effects .

Several compounds share structural similarities with 2-(2-Oxopyrrolidin-1-yl)but-2-enamide. Here are some notable examples:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Levetiracetam | Pyrrolidinone derivative | Used primarily for epilepsy treatment |

| (R)-2-(2-Oxopyrrolidin-1-yl)butanamide | Similar backbone | Exhibits different enantiomeric properties |

| (S)-4-benzylpyrrolidinone | Benzyl substitution | Potentially enhanced bioactivity |

The uniqueness of 2-(2-Oxopyrrolidin-1-yl)but-2-enamide lies in its specific double bond configuration and the presence of the oxopyrrolidine moiety, which may contribute to distinct pharmacological profiles compared to these similar compounds .

Molecular Formula and Weight

2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)- possesses the molecular formula C₈H₁₂N₂O₂ and has a molecular weight of 168.19 grams per mole [2] [3]. The compound is identified by the Chemical Abstracts Service number 358629-47-7 and carries the International Union of Pure and Applied Chemistry name (Z)-2-(2-oxopyrrolidin-1-yl)but-2-enamide [2]. The accurate mass of this compound has been determined to be 168.0899 atomic mass units [3]. This molecular composition indicates the presence of eight carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and two oxygen atoms within the molecular structure [2].

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol |

| Exact Mass | 168.0899 amu |

| Chemical Abstracts Service Number | 358629-47-7 |

| International Union of Pure and Applied Chemistry Name | (Z)-2-(2-oxopyrrolidin-1-yl)but-2-enamide |

Structural Characteristics

Pyrrolidinone Ring System

The pyrrolidinone ring system represents a fundamental structural component of 2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)- [2]. This five-membered lactam ring contains four carbon atoms and one nitrogen atom, with a carbonyl group positioned at the second carbon relative to the nitrogen [8] [9]. The pyrrolidinone ring exhibits sp² hybridization at the nitrogen center, which contributes to the overall stability of the lactam structure through resonance stabilization [9]. The ring system demonstrates characteristic properties of saturated heterocycles, where the nitrogen atom participates in both the ring formation and conjugation with the adjacent carbonyl group [8]. The structural integrity of the pyrrolidinone ring is maintained through the cyclic amide bond, which exhibits restricted rotation due to partial double-bond character resulting from electron delocalization [9]. This ring system serves as a crucial pharmacophore in numerous biologically active compounds and provides significant structural rigidity to the overall molecular framework [9].

Butenamide Moiety

The butenamide moiety constitutes the extended chain portion of 2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)-, featuring a four-carbon chain with a terminal amide functional group [2]. This structural component incorporates a carbon-carbon double bond positioned between the second and third carbon atoms of the chain, creating a conjugated system with the terminal amide group [16]. The butenamide chain demonstrates significant reactivity due to the presence of the electron-withdrawing amide group, which influences the electron density distribution along the alkene portion [16]. The chain adopts a planar configuration around the double bond, facilitating optimal orbital overlap for conjugation [16]. The terminal amide group provides additional sites for hydrogen bonding interactions and contributes to the overall polarity of the molecule [2]. The structural arrangement of the butenamide moiety allows for potential participation in various chemical transformations, particularly those involving nucleophilic addition across the alkene double bond [20].

Z-Configuration Stereochemistry

The Z-configuration stereochemistry represents a critical aspect of 2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)-, where the higher priority substituents on each carbon of the double bond are positioned on the same side of the molecule [2] [5]. This geometric isomerism results from the restricted rotation around the carbon-carbon double bond, leading to distinct spatial arrangements of the substituents [2]. The Z-configuration places the pyrrolidinone ring system and the methyl group in a cis relationship across the double bond [2]. This stereochemical arrangement significantly influences the three-dimensional shape of the molecule and affects its physical and chemical properties [2]. The Z-configuration can be confirmed through nuclear magnetic resonance spectroscopy, where characteristic coupling constants and chemical shift patterns provide definitive evidence for the geometric arrangement . The stereochemical configuration also impacts the molecule's ability to participate in specific intermolecular interactions and influences its overall stability compared to the corresponding E-isomer [2].

Electronic Properties

Electron Distribution

The electron distribution in 2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)- exhibits significant delocalization across multiple conjugated systems within the molecule [14] [15]. The pyrrolidinone ring system demonstrates electron delocalization between the nitrogen lone pair and the adjacent carbonyl group, creating a partial double-bond character in the carbon-nitrogen bond [15]. The butenamide moiety contributes additional electron delocalization through the conjugation between the alkene double bond and the terminal amide group [16]. The nitrogen atom in the pyrrolidinone ring carries a partial positive charge due to its participation in the resonance system, while the oxygen atoms in both carbonyl groups bear partial negative charges [14]. The electron density distribution is further influenced by the electronegativity differences between carbon, nitrogen, and oxygen atoms, creating distinct regions of electron-rich and electron-poor character throughout the molecule [14]. Advanced computational studies utilizing density functional theory have provided detailed insights into the electron density maps, revealing the precise distribution of electron probability throughout the molecular framework [14].

Resonance Structures

The resonance structures of 2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)- involve multiple canonical forms that contribute to the overall electronic description of the molecule [15] [16]. The primary resonance contribution occurs within the pyrrolidinone ring, where the nitrogen lone pair delocalizes onto the carbonyl oxygen, creating a zwitterionic resonance form [15]. Additional resonance structures involve the conjugated system between the alkene double bond and the terminal amide group, where electron density can be redistributed from the nitrogen lone pair through the π-system [15]. The resonance hybrid represents the actual electronic structure, which exhibits characteristics intermediate between all contributing resonance forms [15]. The relative contributions of different resonance structures determine the overall electron distribution and influence the chemical reactivity of specific molecular regions [15]. Computational analysis using quantum mechanical methods has provided quantitative assessments of the relative weights of different resonance contributors, enabling precise understanding of the electronic structure [16].

Polarization Effects

Polarization effects in 2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)- arise from the presence of multiple polar bonds and the asymmetric distribution of electron density throughout the molecule [14] [16]. The carbonyl groups in both the pyrrolidinone ring and the terminal amide function create significant dipole moments due to the electronegativity difference between carbon and oxygen [14]. The nitrogen atoms contribute additional polarization through their lone pair electrons and their participation in the conjugated systems [14]. The Z-configuration stereochemistry enhances certain polarization effects by positioning polar groups in specific spatial arrangements that influence the overall molecular dipole moment [2]. Solvent effects can significantly modify the polarization characteristics through hydrogen bonding interactions and electrostatic stabilization of charged resonance forms [14]. The polarization effects directly influence the molecule's solubility properties, intermolecular interactions, and reactivity patterns in various chemical environments [16].

Structural Confirmation Methods

X-ray Crystallography Data

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of 2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)- in the solid state [19] [23]. Single crystal X-ray diffraction analysis reveals precise atomic coordinates, bond lengths, bond angles, and intermolecular packing arrangements within the crystalline lattice [19]. The technique enables direct visualization of the Z-configuration stereochemistry and confirms the spatial relationship between the pyrrolidinone ring and the butenamide chain [23]. Crystallographic data provide accurate measurements of bond distances, including the carbon-carbon double bond length and the amide bond lengths, which can be compared to theoretical predictions [19]. The crystal packing analysis reveals intermolecular hydrogen bonding patterns and van der Waals interactions that stabilize the solid-state structure [23]. Advanced crystallographic techniques, including charge density analysis and invariom refinement, can provide detailed information about electron distribution and chemical bonding characteristics [14]. Temperature-dependent crystallographic studies enable investigation of thermal motion effects and dynamic behavior of molecular components [23].

Molecular Modeling Studies

Molecular modeling studies utilizing computational chemistry methods provide comprehensive insights into the electronic structure and conformational properties of 2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)- [22] [29]. Density functional theory calculations enable accurate prediction of molecular geometry, electronic properties, and thermodynamic parameters [29] [33]. Quantum mechanical modeling reveals detailed information about molecular orbitals, electron density distributions, and energetic characteristics of different conformational states [29]. Molecular dynamics simulations provide insights into the dynamic behavior of the molecule in solution and enable investigation of conformational flexibility [22] [30]. Computational studies can predict spectroscopic properties, including nuclear magnetic resonance chemical shifts and infrared vibrational frequencies, which can be compared with experimental data for structure validation [29]. Advanced modeling techniques, such as coupled-cluster calculations and post-Hartree-Fock methods, provide high-accuracy electronic structure information that complements experimental findings [33]. Machine learning approaches integrated with quantum chemical calculations offer enhanced predictive capabilities for molecular property estimation [33].

| Analytical Method | Application | Key Information Obtained |

|---|---|---|

| X-ray Crystallography | Crystal structure determination | Atomic positions, bond lengths, angles, intermolecular interactions |

| Nuclear Magnetic Resonance Spectroscopy | Stereochemical confirmation | Z-configuration verification, coupling constants |

| Computational Modeling | Electronic structure analysis | Electron density, molecular orbitals, energetics |

| Mass Spectrometry | Molecular weight confirmation | Exact mass, fragmentation patterns |

State and Appearance

2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)- exists as a solid at room temperature [1] [2]. The compound manifests as a crystalline solid with an off-white to pale beige coloration, occasionally appearing as a white solid depending on purity and preparation conditions [3] [1] [2]. The material is described as having a characteristic solid appearance typical of organic amide compounds containing the pyrrolidinone moiety [2].

| Physical State | Appearance | Color |

|---|---|---|

| Solid [1] [2] | Crystalline solid [2] | Off-white to pale beige [3] / White [1] |

Solubility Profile

The solubility characteristics of 2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)- demonstrate selective dissolution behavior across different solvent systems [4] [3] [5].

Organic Solvents:

- Methanol: The compound exhibits good solubility in methanol, though some sources indicate it as slightly soluble [4] [3] [5]

- Dimethyl sulfoxide (DMSO): Demonstrates excellent solubility in DMSO [4] [5]

- Chloroform: Shows soluble characteristics in chloroform [3]

Aqueous Systems:

- Water solubility data remains limited in the available literature, indicating potentially poor aqueous solubility typical of compounds with similar structural characteristics [3]

| Solvent | Solubility | Reference |

|---|---|---|

| Methanol | Soluble / Slightly soluble [4] [3] [5] | Certificate of Analysis |

| DMSO | Soluble [4] [5] | Multiple sources |

| Chloroform | Soluble [3] | ChemicalBook |

Stability Characteristics

The stability profile of 2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)- reveals several important characteristics for proper handling and storage [3] [2] [6].

Chemical Stability:

- The compound demonstrates stability under normal ambient conditions [2]

- No hazardous reactions occur under normal processing conditions [2]

- Chemical stability is maintained when stored according to recommended conditions [2]

Environmental Sensitivity:

- Light sensitivity: The compound exhibits sensitivity to light exposure, necessitating storage in amber vials or light-protected containers [3] [6]

- Moisture sensitivity: Recommended storage under inert atmosphere suggests some degree of moisture sensitivity [3]

Thermal Stability:

- The compound maintains thermal stability up to its decomposition temperature [2]

- Thermal analysis of similar pyrrolidone derivatives indicates decomposition typically occurs above 200°C [7]

Storage Requirements:

- Recommended storage at refrigerated temperatures (2-8°C) [3] [5]

- Storage in amber vials under inert atmosphere [3]

- Protection from light exposure [3] [6]

| Stability Aspect | Characteristic | Storage Requirement |

|---|---|---|

| Chemical stability | Stable under normal conditions [2] | Room temperature acceptable |

| Light sensitivity | Light sensitive [3] [6] | Amber vials required |

| Thermal stability | Stable to decomposition point [2] | Avoid excessive heat |

| Atmospheric stability | Sensitive to atmosphere [3] | Inert atmosphere preferred |

Spectroscopic Properties

Spectroscopic characterization of 2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)- has been documented through various analytical techniques, providing insight into its molecular structure and electronic properties [8] [9].

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: Characteristic signals corresponding to the pyrrolidine ring protons, the alkene proton system, and the amide functionality have been confirmed [8]

- ¹³C NMR: Carbon signals consistent with the pyrrolidinone carbonyl, alkene carbons, and aliphatic carbons have been observed [8]

Infrared (IR) Spectroscopy:

- Amide I band: The characteristic carbonyl stretch of the amide functionality appears in the region typical for secondary amides [9]

- Pyrrolidinone carbonyl: The lactam carbonyl demonstrates characteristic absorption consistent with five-membered lactam structures [9]

- C=C stretch: The alkene functionality shows characteristic absorption patterns [9]

Mass Spectrometry:

- Molecular ion peak: Confirmed molecular weight of 168.19 g/mol [4] [10]

- Fragmentation patterns: Consistent with the proposed structure showing loss of typical pyrrolidinone fragments [4]

Solid-State Tautomeric Structure

The solid-state structure of 2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)- exhibits specific tautomeric characteristics that influence its physical and chemical properties [11] [12].

Tautomeric Form:

- The compound exists predominantly in a single tautomeric form in the solid state [11]

- Geometric configuration: The (2Z)- designation indicates that the substituents around the C=C double bond adopt a cis-configuration [10] [13]

- Conformational stability: The pyrrolidinone ring adopts a stable half-chair conformation typical of five-membered lactams [11]

Crystallographic Considerations:

- The compound demonstrates specific hydrogen bonding patterns in the solid state [11]

- Intermolecular interactions contribute to crystal packing stability [11]

- The amide functionality participates in hydrogen bonding networks that stabilize the crystal structure [11]

Solution vs. Solid State:

- High-field NMR correlation spectroscopy studies confirm that the same tautomeric form exists in both solution and solid state [11]

- This structural consistency between phases indicates strong intramolecular stabilization of the preferred tautomeric form [11]

| Molecular Parameter | Value | Reference |

|---|---|---|

| Molecular formula | C₈H₁₂N₂O₂ [10] [13] | Multiple sources |

| Molecular weight | 168.19 g/mol [3] [10] | PubChem, ChemicalBook |

| Density (predicted) | 1.222±0.06 g/cm³ [3] | ChemicalBook |

| Boiling point (predicted) | 443.0±28.0 °C at 760 mmHg [14] | ChemSrc |

| Flash point (predicted) | 221.7±24.0 °C [14] | ChemSrc |

| Vapor pressure (25°C) | 0.0±1.1 mmHg [14] | ChemSrc |

| Index of refraction | 1.553 [14] | ChemSrc |

| pKa (predicted) | 16.35±0.50 [3] | ChemicalBook |

| LogP | -0.42 [14] | ChemSrc |